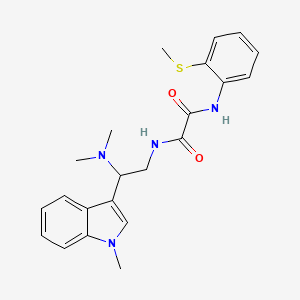![molecular formula C19H23N5O2 B2578352 N-(2-methylcyclohexyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-22-7](/img/structure/B2578352.png)
N-(2-methylcyclohexyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methylcyclohexyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It contains a 1,2,4-triazine moiety, which is a class of nitrogen-containing heterocycles . The parent molecules’ molecular formula is (CH2)3(NH)3. They exist in three isomeric forms, 1,3,5-triazinanes being common .
Synthesis Analysis
A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions. Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product . A 1,2,4-triazine based azidoxime was formed via the substitution of a chloroxime (3) with sodium azide in ethanol .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms .Chemical Reactions Analysis
The reaction of 1,2,3-triazines/1,2,3,5-tetrazines with amidines proceeds through an addition/N2 elimination/cyclization pathway, rather than the generally expected concerted or stepwise Diels−Alder/retro Diels−Alder sequence .Scientific Research Applications
Antitumor Applications
Imidazo[1,2,4]triazines and their derivatives have shown significant promise as antitumor agents. For instance, the synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have been explored for their broad-spectrum antitumor activities. These compounds, through their interaction with alkyl and aryl isocyanates, demonstrate curative activity against L-1210 and P388 leukemia, suggesting a potential mechanism where the compound acts as a prodrug that undergoes ring opening to form active triazenes in aqueous conditions (Stevens et al., 1984).
Synthesis of Antitumor Drug Temozolomide
Further research into the synthetic pathways of imidazo[1,2,4]triazines has led to the development of the antitumor drug temozolomide. This pathway involves the reaction of 5-diazoimidazole-4-carboxamide with trimethylsilyl isocyanate to afford 8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which upon methylation yields temozolomide. This synthesis highlights the chemical versatility of the imidazo[1,2,4]triazine scaffold and its relevance in medicinal chemistry for cancer therapy (Wang & Stevens, 1996).
Cytotoxic Activity of Carboxamide Derivatives
The exploration of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline has revealed structure-activity relationships that inform the cytotoxic potency of these compounds. Specifically, derivatives where the side chain is attached to one of the terminal rings off the chromophore short axis have been found to exhibit notable cytotoxicity (IC50s < 1 microM), suggesting potential applications in cancer treatment (Deady et al., 2000).
Future Directions
Triazines and their derivatives have diverse applications in agricultural, industrial, and biological fields . They exhibit a wide range of biological activities which is the basis of life and society . Therefore, the future directions of this compound could be in these areas, but more research is needed to confirm this.
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-7-5-6-10-15(13)20-17(25)16-18(26)24-12-11-23(19(24)22-21-16)14-8-3-2-4-9-14/h2-4,8-9,13,15H,5-7,10-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYIRNGRZYWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl] acetate](/img/structure/B2578272.png)





![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2578283.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2578286.png)


![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2578292.png)
